2-Amino-3-(tert-butyl)benzenethiol
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Overview
Description
2-Amino-3-(tert-butyl)benzenethiol is an organic compound with the molecular formula C10H15NS It is characterized by the presence of an amino group, a tert-butyl group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butyl)benzenethiol typically involves the introduction of the tert-butyl group and the thiol group onto a benzene ring. One common method involves the reaction of 2-nitro-3-(tert-butyl)benzenethiol with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(tert-butyl)benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-Amino-3-(tert-butyl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(tert-butyl)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzenethiol: Similar structure but with a methyl group instead of a tert-butyl group.
2-Amino-3-ethylbenzenethiol: Similar structure but with an ethyl group instead of a tert-butyl group.
2-Amino-3-isopropylbenzenethiol: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
2-Amino-3-(tert-butyl)benzenethiol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its similar counterparts .
Biological Activity
2-Amino-3-(tert-butyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antivirulence applications. This article reviews the current understanding of its biological effects, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an amino group and a tert-butyl substituent on a benzenethiol backbone. This configuration is essential for its biological activity, influencing both solubility and interaction with biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities, particularly against bacterial pathogens. Its primary mechanisms include:
- Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, including Escherichia coli and Mycobacterium tuberculosis.
- Antivirulence Properties : It has been identified as an inhibitor of biofilm formation, which is crucial in the pathogenicity of bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Various studies have explored modifications to the core structure to enhance efficacy:
Case Studies
- Inhibition of Biofilm Formation : A study focused on the compound's ability to inhibit biofilm formation in uropathogenic E. coli strains. The results indicated that structural modifications led to compounds with low micromolar inhibitory concentrations without affecting bacterial growth, highlighting their potential as antivirulence agents .
- Bactericidal Activity Against M. tuberculosis : Research indicated that derivatives of this compound exhibited bactericidal properties against both replicating and non-replicating forms of M. tuberculosis. The most effective compounds achieved complete sterilization under specific conditions .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pili Formation : The compound has been shown to prevent the formation of pili in bacteria, which are essential for adhesion and biofilm development .
- Disruption of Bacterial Cell Wall Synthesis : Some studies suggest that derivatives may interfere with cell wall synthesis pathways, although further research is necessary to elucidate these mechanisms fully .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-amino-3-tert-butylbenzenethiol |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3 |
InChI Key |
ABHURCURWRXQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)S)N |
Origin of Product |
United States |
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